APcK110

Catalog No.
S548346
CAS No.
M.F
C20H16FN3O2
M. Wt
349.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
APcK110

Product Name

APcK110

IUPAC Name

6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine

Molecular Formula

C20H16FN3O2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C20H16FN3O2/c1-25-15-9-13(10-16(11-15)26-2)18-8-7-17-19(23-24-20(17)22-18)12-3-5-14(21)6-4-12/h3-11H,1-2H3,(H,22,23,24)

InChI Key

CAMGZGMEPKFVMF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC

solubility

Soluble in DMSO, not in water

Synonyms

APcK110; APcK 110; APcK-110.

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC3=NNC(=C3C=C2)C4=CC=C(C=C4)F)OC

The exact mass of the compound 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine is 349.12265 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

APcK110 (CAS 1001083-74-4) is a highly potent, structure-based pyrazolopyridine inhibitor of the c-Kit receptor tyrosine kinase, primarily utilized as a high-fidelity pharmacological probe in hematological research. As a targeted small molecule, it demonstrates robust baseline solubility in standard in vitro assay buffers and high stability for in vivo administration, making it a reliable precursor for studying acute myeloid leukemia (AML) and mastocytosis models. Unlike broad-spectrum kinase inhibitors, APcK110 was specifically engineered to target the c-Kit binding pocket, providing researchers and assay developers with a distinct, quantifiable suppression profile against both wild-type and mutated c-Kit variants, thereby ensuring reproducible downstream inhibition of the PI3K/Akt and Stat signaling pathways [1].

Procurement of generic tyrosine kinase inhibitors (TKIs) like imatinib or dasatinib often fails to provide adequate suppression in specific challenging AML models, particularly those driven by wild-type c-Kit or the D816V mutation. Imatinib is largely ineffective against the D816V mutant and exhibits significantly lower anti-proliferative potency in stem cell factor (SCF)-responsive wild-type lines such as OCI/AML3. Dasatinib, while active against some mutants, functions as a dual ABL/SRC inhibitor, introducing off-target variables that complicate the interpretation of c-Kit-specific phenotypic responses. Consequently, substituting APcK110 with these standard TKIs in assay development leads to incomplete target suppression, higher required dosing concentrations, and reduced assay reproducibility when isolating c-Kit-dependent apoptotic pathways[1].

Enhanced Anti-Proliferative Potency in SCF-Responsive AML Assays

In comparative MTT assays utilizing the SCF-responsive OCI/AML3 cell line, APcK110 demonstrates a significantly stronger anti-proliferative effect than standard clinical TKIs. At a concentration of 250 nM over 72 hours, APcK110 reduced cell viability to 35%, whereas dasatinib and imatinib only reduced viability to 48% and 52%, respectively. The average IC50 for APcK110 under these conditions was quantified at 175 nM [1].

Evidence DimensionCell viability at 250 nM (72h)
Target Compound Data35% viability (IC50 = 175 nM)
Comparator Or BaselineDasatinib (48% viability) and Imatinib (52% viability)
Quantified Difference13-17% greater reduction in cell viability compared to generic TKIs
ConditionsOCI/AML3 cell line, 72-hour MTT assay

Procuring APcK110 ensures higher assay sensitivity and requires lower compound loading to achieve target suppression in wild-type AML models.

In Vivo Processability and Xenograft Survival Extension

APcK110 exhibits sufficient physiological stability and bioavailability to function effectively in complex in vivo models without rapid degradation. In a NOD-SCID mouse xenograft model injected with OCI/AML3 cells, intraperitoneal administration of APcK110 every other day significantly extended overall survival compared to the phosphate-buffered saline (PBS) control group (p = 0.02) [1].

Evidence DimensionIn vivo survival extension
Target Compound DataSignificant survival extension (p = 0.02)
Comparator Or BaselinePBS vehicle control
Quantified DifferenceStatistically significant increase in survival duration
ConditionsNOD-SCID mice, OCI/AML3 intravenous injection, intraperitoneal dosing

Validates the compound's formulation compatibility and stability for procurement in long-term, high-value translational animal studies.

Quantitative Cleavage of Apoptotic Biomarkers for Workflow Reliability

APcK110 provides a reliable mechanism for inducing measurable apoptosis in AML screening assays. Treatment with 500 nM APcK110 triggers distinct, quantifiable cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP), shifting cells into the sub-G0 phase within 2 hours. This apoptotic induction is directly linked to its dose-dependent inhibition of Kit, Stat3, Stat5, and Akt phosphorylation [1].

Evidence DimensionApoptotic pathway activation
Target Compound DataComplete cleavage of caspase-3 and PARP at 500 nM
Comparator Or BaselineUntreated baseline
Quantified DifferenceMeasurable shift to sub-G0 phase within 2 hours
ConditionsOCI/AML3 cells, Western immunoblotting and propidium iodide staining

Provides a highly reproducible positive control for apoptosis and kinase signaling assays, reducing batch-to-batch variability in laboratory workflows.

Preclinical Xenograft Modeling for Hematological Malignancies

Due to its proven in vivo stability and capacity to significantly extend survival in NOD-SCID mice (p = 0.02), APcK110 is the recommended c-Kit inhibitor for long-term translational xenograft studies where compound degradation or poor bioavailability would otherwise compromise results[2].

High-Sensitivity In Vitro Screening of Wild-Type c-Kit Lines

In assay environments utilizing SCF-responsive wild-type cell lines (such as OCI/AML3), APcK110 should be prioritized over imatinib or dasatinib. Its lower IC50 (175 nM) and stronger reduction of cell viability ensure that researchers achieve complete target suppression without the confounding off-target effects associated with dual ABL/SRC inhibitors[1].

Mechanistic Profiling of the PI3K/Akt and Stat Signaling Axes

APcK110 is highly suitable as a pharmacological probe for dissecting downstream kinase networks. Its rapid, dose-dependent inhibition of Kit, Stat3, Stat5, and Akt phosphorylation makes it an ideal standardized reagent for Western blotting and flow cytometry workflows requiring a reliable induction of caspase-dependent apoptosis [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

349.12265492 g/mol

Monoisotopic Mass

349.12265492 g/mol

Heavy Atom Count

26

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 04-14-2024
1: Faderl S, Bueso-Ramos C, Liu Z, Pal A, Bornmann W, Ciurea DV, Harris D, Hazan-Halevy I, Kantarjian HM, Estrov Z. Kit inhibitor APcK110 extends survival in an AML xenograft mouse model. Invest New Drugs. 2011 Oct;29(5):1094-7. doi: 10.1007/s10637-010-9459-6. Epub 2010 Jun 3. PubMed PMID: 20517635.

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